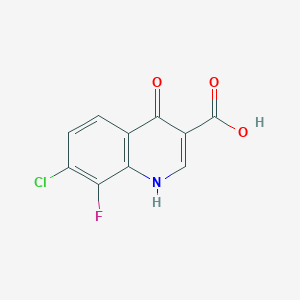

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

7-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOFIBYCYSWMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Key Steps

Gould-Jacobs Reaction with Halogenated Intermediates

The Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline-3-carboxylic acids. For the target compound, the process involves:

- Enamine Formation : Reacting a halogenated benzoyl chloride (e.g., 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride) with diethyl malonate in the presence of magnesium ethylate to form an acylmalonic ester intermediate.

- Cyclization : Heating the intermediate in a high-boiling solvent (e.g., N,N-dimethylformamide) at 80–180°C to yield the quinoline core.

- Hydrolysis : Treating the ester with aqueous sulfuric acid or NaOH to generate the carboxylic acid.

- Step 1 : Acylation of diethyl malonate with 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride in toluene/ethanol at 50–60°C.

- Step 2 : Cyclization in N,N-dimethylformamide at 150°C for 4 hours.

- Step 3 : Hydrolysis with 75% H₂SO₄ under reflux to yield the carboxylic acid.

Yield : ~65–75% after purification via recrystallization (methanol/water).

Alternative Cyclization Using Ethoxymethylene Malonates

A modified approach from US2504875A involves:

- Anil Formation : Condensing m-chloro-fluoroaniline with ethoxymethylene malonic ester.

- Thermal Cyclization : Heating the anil in diphenyl ether at 245–250°C to form the quinoline skeleton.

- Decarboxylation and Functionalization : Hydrolysis with NaOH followed by acidification and halogenation with PCl₅/POCl₃.

Key Data :

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| Anil formation | Ethoxymethylene malonic ester, 120°C | Ethyl 3-(m-chloro-fluoroanilino)acrylate | 90–95 |

| Cyclization | Diphenyl ether, 250°C | 3-Carbethoxy-4-hydroxyquinoline | 85–90 |

| Hydrolysis | 10% NaOH, reflux | 4-Hydroxyquinoline-3-carboxylic acid | 80–85 |

Optimization and Challenges

- Halogenation Specificity : Directing chloro and fluoro groups to the 7- and 8-positions requires precise control during benzoyl chloride preparation. Using thionyl chloride for acid chloride formation minimizes side reactions.

- Solvent Selection : High-boiling polar aprotic solvents (e.g., DMF, sulfolane) improve cyclization efficiency.

- Purification : Recrystallization from methanol/water mixtures enhances purity (>98% by HPLC).

化学反应分析

Types of Reactions: 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine and fluorine atoms on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinolines with different functional groups.

科学研究应用

Common Synthetic Routes

| Method | Description |

|---|---|

| Skraup Synthesis | Condensation of aniline derivatives with glycerol under acidic conditions. |

| Electrophilic Substitution | Utilizes the compound's reactive hydroxyl group for further functionalization. |

Medicinal Chemistry

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits significant biological activity, particularly as an antibacterial and antifungal agent. Its structural similarities to other quinoline derivatives allow it to interact effectively with biological targets.

- Antibacterial Activity: Studies indicate that this compound can inhibit bacterial growth by interfering with metabolic pathways. Its mechanism involves binding to specific enzymes crucial for bacterial survival.

- Antifungal Properties: The compound has shown efficacy against various fungal pathogens, suggesting potential applications in treating fungal infections.

Anticancer Research

Recent investigations have explored its interaction with DNA and RNA polymerases, indicating potential applications in anticancer therapies. The compound may inhibit these polymerases, thereby disrupting cancer cell proliferation.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It serves as a building block for synthesizing more complex organic compounds used in various industrial applications.

Case Studies

-

Antibacterial Efficacy Study:

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition of Escherichia coli growth at varying concentrations. The results indicated a dose-dependent response, showcasing its potential as a therapeutic agent against bacterial infections. -

Anticancer Mechanism Investigation:

Research focusing on the anticancer effects revealed that the compound effectively inhibited RNA polymerase activity in cancer cell lines, leading to reduced cell proliferation rates. This suggests that further development could position it as a candidate for cancer treatment.

作用机制

The mechanism by which 7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical profiles of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

生物活性

7-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with significant biological activity. This compound, characterized by its unique molecular structure (C10H6ClFNO3, molecular weight ~241.60 g/mol), exhibits potential in medicinal chemistry, particularly as an antibacterial and antifungal agent. The presence of chlorine and fluorine substituents enhances its reactivity and biological interactions, making it a valuable compound for further research.

Antibacterial Properties

Research indicates that this compound demonstrates considerable antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action is primarily through the inhibition of bacterial enzymes involved in metabolism. The compound's structural features enable it to effectively bind to these enzymes, disrupting bacterial growth.

Inhibition Zones

In studies assessing its antibacterial efficacy, the following inhibition zones were observed:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Pseudomonas aeruginosa | 23 |

| Streptococcus agalactiae | 21 |

| Escherichia coli | 20 |

These results suggest that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for treating fungal infections.

Antifungal Efficacy

The antifungal activity was evaluated against several strains, yielding the following results:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 24 |

| Aspergillus niger | 21 |

| Cryptococcus neoformans | 19 |

These findings highlight the compound's potential as a therapeutic agent in managing fungal infections .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. It is believed to inhibit critical enzymes and disrupt nucleic acid synthesis by binding to DNA and RNA polymerases. This interaction not only impairs microbial metabolism but also affects cell division, leading to cell death.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives of quinoline compounds, including this compound. The results demonstrated that modifications in the molecular structure could enhance antimicrobial potency. Notably, derivatives exhibited improved inhibition against resistant bacterial strains, suggesting that this compound could serve as a lead for developing new antibiotics .

Research on Anticancer Properties

Another investigation focused on the anticancer potential of quinoline derivatives. The study revealed that this compound showed promising cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism involved the activation of apoptotic pathways through interaction with specific cellular receptors, indicating its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid and its intermediates?

- Methodological Answer : A key intermediate, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, is synthesized via cyclocondensation of halogenated benzoic acid derivatives. For example, 3-chloro-2,4,5-trifluorobenzoic acid (a precursor) is prepared by diazotization of 3-amino-2,4,5-trifluorobenzoic acid using NaNO₂ and HCl, followed by reaction with CuCl₂ . The regioselectivity of fluorination and chlorination steps is critical, requiring precise control of reaction temperatures (e.g., 0–5°C for diazotization) and stoichiometric ratios .

Q. How is the crystal structure of this compound derivatives characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions such as O–H⋯O hydrogen bonds and C–H⋯Cl/F contacts. For example, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, parallel molecular packing is stabilized by C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) interactions . Refinement protocols include riding hydrogen models with Uiso(H) = 1.5Ueq(O) for hydroxyl groups .

Q. What analytical techniques are used to confirm the purity and identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is employed for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns: for instance, the 8-fluoro substituent shows a characteristic downfield shift (δ = 140–150 ppm in ¹⁹F NMR) . Mass spectrometry (MS) using electrospray ionization (ESI) verifies molecular ions (e.g., [M+H]⁺ at m/z 269.66 for the ethyl ester intermediate) .

Advanced Research Questions

Q. How do regioselectivity challenges in fluorination and chlorination impact the synthesis of quinolonecarboxylic acid derivatives?

- Methodological Answer : Competing halogenation at positions 6, 7, and 8 of the quinoline ring requires careful optimization. For example, nitration at the 8-position (e.g., ethyl 7-chloro-8-nitro derivatives) precedes nucleophilic substitution with amines or thiols. Steric hindrance from the cyclopropyl group at N-1 directs functionalization to the 7- and 8-positions . Density functional theory (DFT) calculations predict activation barriers for competing pathways, guiding solvent selection (e.g., polar aprotic solvents like DMF enhance nitro group reactivity) .

Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar derivatives?

- Methodological Answer : Discrepancies in minimum inhibitory concentrations (MICs) often arise from variations in bacterial efflux pump expression or membrane permeability. Comparative studies using isogenic strains (e.g., E. coli with/without AcrAB-TolC pumps) isolate structure-activity relationships (SAR). For instance, 8-methoxy substituents reduce activity against Gram-negative bacteria due to steric clashes with DNA gyrase . Time-kill assays and post-antibiotic effect (PAE) measurements further differentiate bactericidal vs. bacteriostatic profiles .

Q. How are computational methods applied to optimize the pharmacokinetic properties of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with DNA gyrase (PDB: 1KZN), identifying critical hydrogen bonds between the C-3 carboxylate and Ser-84/Asp-88 residues. LogP calculations (e.g., XLogP3) guide modifications to improve water solubility, such as introducing zwitterionic groups at the 7-position . Pharmacokinetic simulations (GastroPlus®) predict oral bioavailability, accounting for first-pass metabolism via cytochrome P450 isoforms .

Q. What role do hydrogen-bonding networks play in stabilizing the solid-state structure of this compound?

- Methodological Answer : SC-XRD data show that carboxylic acid dimers (O–H⋯O, ~2.6 Å) dominate packing motifs, while weaker C–H⋯F interactions (3.3–3.5 Å) contribute to layered arrangements . Thermal gravimetric analysis (TGA) correlates dehydration events (e.g., loss of lattice water at 80–120°C) with hydrogen-bond disruption. Variable-temperature NMR further probes dynamic behavior in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。